Malondialdehído metílico

Descripción general

Descripción

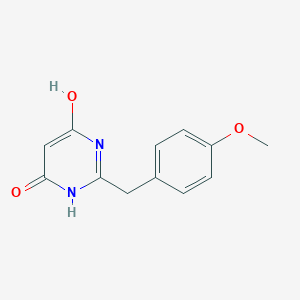

Methylmalondialdehyde (MDA) is a product of lipid peroxidation and is considered to be one of the most common and important biomarkers of oxidative stress. It is a highly reactive aldehyde, produced through the oxidation of polyunsaturated fatty acids, and is associated with a variety of pathological conditions, including cardiovascular disease, cancer, and neurodegenerative diseases. MDA is also a key intermediate in the synthesis of a variety of other compounds, including prostaglandins, leukotrienes, and thromboxanes.

Aplicaciones Científicas De Investigación

Biomarcador de daño oxidativo

El malondialdehído metílico (MDA) es un biomarcador importante del daño oxidativo . Es un producto final de la peroxidación de lípidos, que indica el grado de oxidación de lípidos en los sistemas biológicos . Esto lo convierte en un indicador crucial de diversas enfermedades como el cáncer, la diabetes, las enfermedades cardiovasculares y las enfermedades hepáticas .

Desarrollo de sensores electroquímicos

Se desarrolló un sensor electroquímico basado en un electrodo de carbono de impresión de pantalla (SPCE) modificado con óxido de grafeno magnético funcionalizado con porfirina (TCPP-MGO) para la determinación sensible y selectiva de MDA en muestras de suero . Este sensor se puede utilizar para el monitoreo de rutina de MDA en muestras de suero, presentando un amplio rango lineal (0.01–100 µM) con un coeficiente de correlación de 0.9996 .

Indicador de calidad de los alimentos

MDA es uno de los productos finales representativos bajo la peroxidación de lípidos, que indica el grado de oxidación de lípidos en los alimentos . Se puede utilizar como indicador de la calidad de los alimentos, especialmente en productos encurtidos .

Desarrollo del método GC-MS

Se ha desarrollado un método mejorado de GC-MS para la detección de MDA . Este método utiliza this compound deuterado (MDA-d2) como estándar interno y aplica perfluorofenilhidrazina (PFPH) como reactivo de derivatización . Puede reducir las desviaciones de la presencia de nitrito en la carne de cerdo magra salada y la recuperación está entre el 93,9% y el 98,4%<a aria-label="2: This method utilizes deuterium substituted MDA (MDA-d2) as an internal standard and applies perfluorophenylhydrazine (PFPH) as a derivative reagent2" data-citationid="b99415e8-1905-9058-f145-0a0e945ffc8f-28" h="ID=SERP,5015.1" href="https://

Mecanismo De Acción

Target of Action

Methylmalondialdehyde (MMDA) is structurally close to Malondialdehyde (MDA), a compound derived from lipid peroxidation and from eicosanoid biosynthesis . MDA exists in biological matrices both in the free form and bound to SH and/or NH2 groups of various biomolecules . Therefore, it’s plausible that MMDA may interact with similar targets.

Mode of Action

MDA is known for its high reactivity and capability of forming adducts with multiple biological molecules such as proteins or DNA . This reactivity is mainly based on its electrophilicity, making it strongly reactive toward nucleophiles, such as basic amino acid residues (i.e., lysine and histidine) .

Biochemical Pathways

MMDA is often used as an internal standard for the detection of MDA . MDA is an end-product of the radical-initiated oxidative decomposition of poly-unsaturated fatty acids . It is also generated as a side product of thromboxane A2 synthesis . In case of thromboxane A2 synthesis, MDA is formed during the conversion of the endoperoxide prostaglandin H2 (PGH2) by thromboxane synthase . PGH2 is derived from arachidonic acid by conversion via cyclooxygenases .

Pharmacokinetics

It is known that mmda is easily obtainable from a commercial compound and is detectable by common methods such as hplc, gc, and capillary electrophoresis . This suggests that MMDA may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

Mda, a structurally similar compound, is known to cause toxic stress in cells and form covalent protein adducts referred to as “advanced lipoxidation end-products” (ale), in analogy to advanced glycation end-products (age) .

Action Environment

Given its use as an internal standard for mda detection in various biological matrices such as rat brain, rat liver microsomes, and human plasma , it can be inferred that MMDA may be stable and effective in a variety of biological environments.

Safety and Hazards

According to the safety data sheet, MDA is classified as a flammable liquid (Category 3), H226. It has acute toxicity, both oral (Category 3), H301, and inhalation (Category 3), H331. It also has acute toxicity, dermal (Category 4), H312. It causes skin irritation (Category 2), H315, and serious eye irritation (Category 2A), H319. It is suspected of causing cancer (Category 2), H351 .

Direcciones Futuras

The future directions of MDA research could involve further exploration of its role as a biomarker of oxidative stress, its high reactivity and toxicity, and its potential protective mechanism . Additionally, the development of advanced techniques for the liquid chromatography (LC) and gas chromatography (GC)-based analysis of MDA in different matrices could be a promising area of future research .

Análisis Bioquímico

Biochemical Properties

Methylmalondialdehyde is a highly reactive compound that belongs to the class of 1,3-dicarbonyl compounds . It is known to interact with various biomolecules, including enzymes and proteins, due to its high reactivity . The nature of these interactions is primarily due to the electrophilic nature of Methylmalondialdehyde, which makes it strongly reactive towards nucleophiles .

Cellular Effects

Methylmalondialdehyde has significant effects on various types of cells and cellular processes. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Its high reactivity allows it to form covalent protein adducts, referred to as “advanced lipoxidation end-products” (ALE), causing toxic stress in cells .

Molecular Mechanism

At the molecular level, Methylmalondialdehyde exerts its effects through several mechanisms. It is capable of binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression . Its 1,3-dialdehydic structure allows it to form mesomerically stabilized Schiff bases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methylmalondialdehyde can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Propiedades

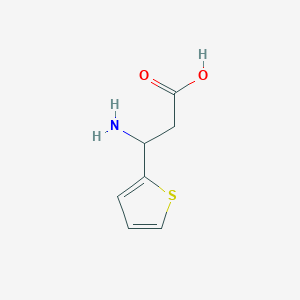

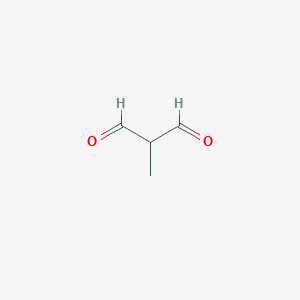

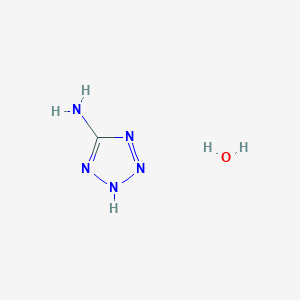

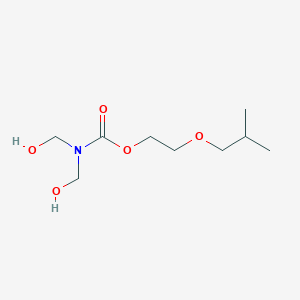

IUPAC Name |

2-methylpropanedial | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c1-4(2-5)3-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYSFSCCSQAYJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50166786 | |

| Record name | Methylmalondialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16002-19-0 | |

| Record name | Methylmalondialdehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016002190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16002-19-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methylmalondialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLMALONDIALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9Y140NWK2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-methylpropanedial in combustion chemistry?

A1: 2-Methylpropanedial is a significant dicarbonyl species formed during the combustion of hydrocarbons and biofuels. Specifically, it arises from the ring-opening reactions of hydroperoxy-substituted carbon-centered radicals (Q̇OOH) derived from 2-methyloxetane, an intermediate in n-butane oxidation []. This compound is often used as a proxy for modeling the reaction rates of ketohydroperoxides, which are important due to their chain-branching potential in combustion processes [].

Q2: How does the formation of 2-methylpropanedial impact our understanding of fuel oxidation?

A2: The identification of 2-methylpropanedial as a product of 2-methyloxetane oxidation highlights the complexity of cyclic ether reactions in combustion []. Current chemical kinetic models used for combustion often oversimplify these reactions. Understanding the formation pathways and subsequent reactions of species like 2-methylpropanedial is crucial for developing more accurate and predictive combustion models.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B96513.png)